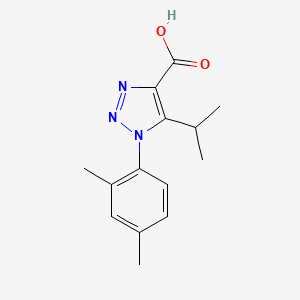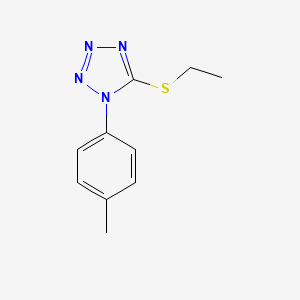
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTIC is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the activity of enzymes involved in DNA synthesis and repair, resulting in the inhibition of cancer cell growth. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of enzymes involved in the synthesis of ergosterol, a component of fungal cell membranes, resulting in the inhibition of fungal growth.
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis, which is programmed cell death. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of enzymes involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In fungi, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the synthesis of ergosterol, resulting in the disruption of fungal cell membranes and the inhibition of fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid also has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid also has limited stability in solution, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid. In medicinal chemistry, further studies are needed to determine the optimal dosage and delivery methods for 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid in the treatment of cancer. In material science, further studies are needed to explore the potential applications of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid-based MOFs in various fields. In agriculture, further studies are needed to determine the effectiveness of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid in the control of plant pathogenic fungi.
Synthesemethoden
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using various methods, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with isopropylamine and sodium ethoxide. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with chloroacetic acid and sodium azide. Both methods result in the formation of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its anticancer properties. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In material science, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. In agriculture, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its antifungal properties. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the growth of various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)13-12(14(18)19)15-16-17(13)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZPDKYVXPXOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2,3-dimethylcyclohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6080457.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6080470.png)
![{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6080476.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B6080478.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080496.png)
![7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B6080501.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6080526.png)
![7-(cyclopropylmethyl)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6080531.png)
![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6080545.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)